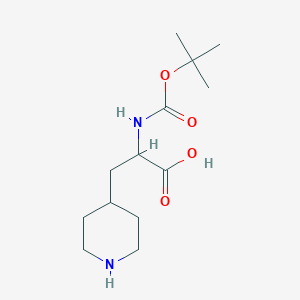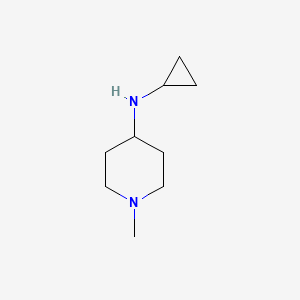
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate” is a compound that contains a pyrazole ring and a pyridine ring. Pyrazole is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . Pyridines can also participate in various reactions, such as electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .Applications De Recherche Scientifique
Biomedical Applications of Pyrazolo[3,4-b]pyridines
Field
Biomedical Research
Application Summary
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate”, have been extensively studied for their diverse biomedical applications .
Methods of Application
The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The substituents present at positions N1, C3, C4, C5, and C6 are diverse, with the R4 substituents mainly being a hydrogen atom, methyl, phenyl, or heterocyclic ring .
Results or Outcomes
More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have shown significant biological activity .
Synthesis of Pexidartinib
Field
Pharmaceutical Chemistry
Application Summary
Pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), is a pyrazole-bearing compound .
Methods of Application
The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data .
Results or Outcomes
The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively . Water/chloride (O–H···Cl) and water/water (O–H···O) interactions are also observed .
Antileishmanial and Antimalarial Activities
Field
Pharmacology
Application Summary
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Methods of Application
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Results or Outcomes
The synthesized pyrazole-bearing compounds showed potent antileishmanial and antimalarial activities .
Preparation of Aminothiazoles
Application Summary
Pyrazole-bearing compounds are used as a reagent for the preparation of aminothiazoles, which are known for their γ-secretase modulatory effects .
Methods of Application
The synthesis of aminothiazoles involves the use of pyrazole-bearing compounds as a reagent .
Results or Outcomes
The resulting aminothiazoles have been found to modulate γ-secretase, an enzyme that plays a crucial role in the development of Alzheimer’s disease .
Synthesis of JAK2 Inhibitors
Application Summary
Pyrazole-bearing compounds are used in the synthesis of JAK2 inhibitors, which are potential therapeutic agents for myeloproliferative disorders .
Methods of Application
The synthesis of JAK2 inhibitors involves the use of pyrazole-bearing compounds as a reagent .
Results or Outcomes
The resulting JAK2 inhibitors have shown potential in the treatment of myeloproliferative disorders .
Synthesis of TGF-β1 and Active A Signaling Inhibitors
Field
Biochemistry
Application Summary
Pyrazole-bearing compounds are used in the synthesis of inhibitors for TGF-β1 and active A signaling .
Methods of Application
The synthesis of these inhibitors involves the use of pyrazole-bearing compounds as a reagent .
Results or Outcomes
The resulting inhibitors have shown potential in inhibiting TGF-β1 and active A signaling, which are involved in various cellular processes .
Propriétés
IUPAC Name |
methyl 3-pyridin-3-yl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-5-8(12-13-9)7-3-2-4-11-6-7/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCBRVGTXHVAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388077 | |
| Record name | ST50637182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | |
CAS RN |
898052-20-5 | |
| Record name | ST50637182 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)




![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608209.png)





